molecular formula C9H11N3O B11912997 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 91810-61-6

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11912997
CAS No.: 91810-61-6
M. Wt: 177.20 g/mol
InChI Key: COSHFYCAJREVRV-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one (CAS# 91810-61-6) is a functionalized dihydroquinazolinone derivative of significant interest in organic and medicinal chemistry research. This compound belongs to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family, a recognized privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules . The structure features a 2-amino substituent and a 3-methyl group, making it a valuable precursor for the synthesis of more complex chemical entities. Researchers utilize this compound primarily as a key synthetic intermediate. The DHQ core is known for its diverse pharmacological properties, and derivatives are investigated for activities including anticancer , anti-leishmanial , antibacterial , and anticonvulsant effects . In anticancer research, specific DHQ derivatives have been identified as potent tubulin polymerization inhibitors, functioning similarly to colchicine and demonstrating promising activity against various human cancer cell lines, such as HepG2 (liver cancer) and A549 (lung cancer) . The 2-amino group on this scaffold provides a versatile handle for further chemical modification, allowing for the development of structure-activity relationships (SAR) and the creation of targeted compound libraries for high-throughput screening. The molecular formula for this compound is C9H11N3O, with a molecular weight of 177.20 g/mol . As a standard practice, researchers should characterize the compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm identity and purity. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a drug, and it is not for direct household or personal use. Ensure all handling and laboratory safety protocols are strictly followed.

Properties

CAS No.

91810-61-6

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-3-methyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C9H11N3O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5,9,11H,10H2,1H3

InChI Key

COSHFYCAJREVRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)N

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Conditions

Reverse zinc oxide (ZnO) micelles in aqueous media have demonstrated high efficiency for this reaction. A typical procedure involves stirring anthranilamide (0.1 mmol) and acetaldehyde (0.1 mmol) in water with 10 mol% ZnO micelles at 70°C for 2–4 hours. The catalyst facilitates imine formation and subsequent intramolecular cyclization, yielding the target compound in >85% yield after recrystallization from ethanol.

Alternative catalysts include:

  • L-Proline : Ethanol reflux with 20 mol% L-proline achieves 78% yield in 6 hours.

  • Fe3O4 nanoparticles : Magnetic recovery and reuse for up to five cycles without significant activity loss.

Table 1. Comparative Analysis of Cyclocondensation Methods

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnO micellesH2O70392
L-ProlineEtOH78 (reflux)678
Fe3O4 NPsH2O80488

Three-Component Synthesis Using Isatoic Anhydride

A one-pot, three-component reaction involving isatoic anhydride, ammonium acetate, and acetaldehyde provides a streamlined route to 2-amino-3-methyl derivatives. The mechanism proceeds via decarboxylation of isatoic anhydride to generate anthranilamide in situ, followed by Schiff base formation and cyclization.

Optimized Protocol

  • Reactants : Isatoic anhydride (1 equiv), NH4OAc (1.2 equiv), acetaldehyde (1.1 equiv).

  • Catalyst : 15 mol% citric acid in ethanol under reflux for 5 hours.

  • Yield : 81% after silica gel chromatography.

This method eliminates the need for pre-synthesized anthranilamide, enhancing atom economy.

Eco-Friendly Solvent Systems

Recent advances prioritize sustainable solvents such as 2-methyltetrahydrofuran (2-MeTHF) and methanol. A two-step protocol achieves 89% yield:

  • Step 1 : React anthranilamide with acetaldehyde in 2-MeTHF at 60°C for 2 hours.

  • Step 2 : Cyclize the intermediate using K2CO3 in methanol under microwave irradiation (100 W, 10 minutes).

Table 2. Solvent and Energy Efficiency Comparison

SolventEnergy SourceTimeYield (%)Reference
2-MeTHF/MeOHMicrowave10 min89
H2OConventional3 h92

Mechanistic Insights and Stereochemical Considerations

The reaction mechanism involves:

  • Nucleophilic attack of anthranilamide’s amino group on the aldehyde carbonyl.

  • Schiff base formation via dehydration.

  • Intramolecular cyclization to form the dihydroquinazolinone ring.

The C3 position’s stereochemistry is influenced by the aldehyde’s steric profile. For acetaldehyde, rapid tautomerization ensures racemization, precluding enantioselective synthesis without chiral catalysts.

Analytical Characterization

Synthesized 2-amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one exhibits characteristic spectral data:

  • 1H NMR (DMSO-d6) : δ 7.55 (dd, J = 7.7 Hz, H5), 6.73 (d, J = 8.1 Hz, H8), 5.70 (s, NH), 2.29 (s, CH3).

  • 13C NMR : δ 163.7 (C4=O), 148.3 (C2), 21.2 (CH3).

  • IR : νmax 3336 cm−1 (NH), 1642 cm−1 (C=O) .

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 2 undergoes nucleophilic acylation, forming derivatives with enhanced pharmacological profiles.

Example Reaction with Acetic Anhydride

ReactantsConditionsProductYield
2-Amino-3-methyl-DHQ + Ac₂OTriethylamine, DCM, 25°C, 4h2-Acetamido-3-methyl-DHQ85%
  • Mechanism : The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an intermediate that dehydrates to yield the acetylated product .

  • Applications : Acetylated derivatives show improved bioavailability and binding affinity for biological targets like acetylcholinesterase.

Condensation with Aldehydes

The compound participates in cyclocondensation with aromatic aldehydes to form imine intermediates, a reaction leveraged in synthesizing polycyclic derivatives.

Model Reaction

AldehydeCatalystSolventTemp.TimeYield
4-NitrobenzaldehydeZnO nanomicellesH₂O70°C1h99%
  • Mechanism :

    • Coordination of the aldehyde with the catalyst (e.g., ZnO nanomicelles) .

    • Nucleophilic attack by the amino group on the aldehyde carbonyl, forming a Schiff base .

    • Intramolecular cyclization to yield fused quinazolinone derivatives .

Oxidation and Ring-Opening Reactions

Under oxidative conditions, the dihydroquinazolinone ring can undergo dehydrogenation to form fully aromatic quinazolinones.

Oxidation with KMnO₄

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 60°C, 2h3-Methylquinazolin-4(3H)-one78%
  • Key Insight : The methyl group at position 3 stabilizes the intermediate radical during oxidation.

Nucleophilic Substitution

The amino group facilitates nucleophilic substitution with alkyl halides, though yields depend on steric hindrance from the methyl group.

Example with Methyl Iodide

Alkylating AgentBaseSolventTemp.ProductYield
CH₃IK₂CO₃Acetone50°C2-Methylamino-3-methyl-DHQ62%

Complexation with Metal Ions

The nitrogen atoms in the quinazolinone core chelate transition metals, forming complexes with potential catalytic applications.

Zinc Complexation

Metal SaltLigand RatioApplication
ZnCl₂1:2 (DHQ:Zn)Catalyzes Friedel-Crafts reactions

Mechanistic Insights

  • Catalyst Role : Reverse ZnO nanomicelles enhance reaction rates by providing a hydrophobic microenvironment for substrate alignment .

  • Solvent Effects : Aqueous media improve green metrics without compromising yield (e.g., 99% in water vs. 70% in ethanol) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one exhibit potent anticancer properties. For instance, compounds with specific substitutions have shown efficacy against various cancer cell lines. A study reported that certain derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies demonstrated that several derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Neuroprotective Effects

Recent studies have suggested that this compound derivatives can act as inhibitors of enzymes linked to neurodegenerative diseases, such as BACE-1 (Beta-site APP-cleaving enzyme 1). This inhibition is crucial for the development of therapies aimed at treating Alzheimer's disease .

Agrochemicals

The compound's derivatives are being explored for their potential use in agrochemicals due to their biological activity against pests and pathogens affecting crops. Studies have shown that certain derivatives can act as effective fungicides and insecticides, providing a sustainable alternative to conventional chemical pesticides .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Its derivatives have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Derivatives showed IC50 values < 10 µM against various cancer cell lines.
Antimicrobial Properties Significant inhibition against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Effective BACE-1 inhibitors with potential in Alzheimer's treatment.
Agrochemical Use Demonstrated efficacy as a fungicide in crop protection studies.
Material Science Enhanced properties in polymer composites leading to improved durability.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 3 significantly influence melting points, solubility, and molecular weight. For example:

Compound Name (Substituents) Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
2-Amino-3-methyl- (Target Compound) ~193* Not reported Amino (H-bond donor), methyl (hydrophobic)
2-(3-Fluorophenyl)-3-propargyl (2c) 279.11 80–82 Fluorine (electron-withdrawing), propargyl (linear)
2-(2-Chloro-6-fluorophenyl)-3-propargyl (2e) 315.07 72–74 Halogens (increased lipophilicity)
2-Arylthio derivatives (e.g., 4j) ~365–431 90–176 Sulfur-containing (polarizability, redox activity)
3-Alkyl-2-triazolylmethylthio derivatives Variable Not reported Triazole (metal coordination), thioether (flexibility)

*Estimated based on (C₈H₇N₃OS: 193.23 g/mol).

Key Observations :

  • Halogenated derivatives (e.g., 2c, 2e) exhibit higher molecular weights and melting points due to increased van der Waals interactions .
  • The amino group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., aryl groups) .
Anti-Tubercular Activity
  • 2b (2-(2-Fluorophenyl)-3-propargyl) : Most potent anti-TB compound in the series, with MIC = 12.5 µg/mL against Mycobacterium tuberculosis (MTB) .
  • Bis-2,3-dihydroquinazolin-4(1H)-ones : C2-symmetric analogues showed moderate activity (MIC = 25–50 µg/mL), attributed to enhanced steric complementarity with MTB enzymes .
  • Target Compound: While specific anti-TB data are unavailable, its amino group may mimic the pharmacophore of active derivatives (e.g., hydrogen bonding with MTB Antigen 85C) .
Anti-Inflammatory and Analgesic Activity
  • Thioxoquinazolinones (e.g., PTQ01): Demonstrated significant analgesic activity comparable to pentazocin, linked to COX-2 inhibition .
  • Target Compound : The methyl group may reduce steric hindrance, improving binding to inflammatory targets like TRPM2 or PKC .
Larvicidal and Antimalarial Activity
  • 2-(2-Hydroxyphenyl) derivatives (3n): Exhibited larvicidal activity against Anopheles arabiensis (LC₅₀ = 12.5 µg/mL), likely via inhibition of acetylcholinesterase .
  • Target Compound: The amino group could enhance interactions with mosquito larval enzymes, though this requires experimental validation.

Computational and Structural Insights

  • Molecular Docking : Fluorophenyl and propargyl derivatives bind to MTB enzymes (1DQY, 2NSD) via π-π stacking and hydrogen bonding .
  • Crystallography : C2-symmetric bis-derivatives adopt planar conformations, optimizing interactions with catalytic pockets .

Biological Activity

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.
  • Anticancer Properties : It has been studied for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionAChE inhibitor; potential in Alzheimer's treatment
AntileishmanialPromising activity against Leishmania

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

  • Enzymatic Interactions : The compound binds to enzymes such as AChE, leading to inhibition and subsequent therapeutic effects in conditions like Alzheimer's disease.
  • Protein Binding : Molecular docking studies have revealed its binding affinity to proteins involved in cancer and parasitic infections, indicating a multifaceted mechanism of action.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the quinazoline ring can significantly influence its potency. For instance:

  • Substitution Patterns : The presence of halogen atoms at specific positions on the aryl ring enhances antimicrobial activity.
  • Functional Groups : Variations in functional groups can lead to improved anticancer efficacy and selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

SubstituentPositionEffect on Activity
HalogensPara/MetaIncreased antimicrobial potency
Cyano GroupVariousEnhanced anticancer activity
Methoxy GroupVariousImproved enzyme inhibition

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Studies : In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity.
    • Example: A study reported an IC50 value of 0.05 µg/mL against specific cancer cell lines, suggesting high efficacy ( ).
  • Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and exhibited substantial antibacterial properties, showcasing its potential as a therapeutic agent ( ).
  • Anti-leishmanial Activity : Molecular docking studies indicated that derivatives of this compound bind effectively to key proteins in Leishmania, with promising results in both in silico and in vitro tests ( ).

Q & A

Q. What are the most efficient synthetic routes for 2-amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot condensation of anthranilamide derivatives with aldehydes or ketones. Aqueous conditions with β-cyclodextrin-SO3H as a catalyst enable high yields (~85–92%) under reflux in 1–3 hours, avoiding toxic solvents . Alternative methods use hydroxyapatite nanoparticles (HAP NPs) for three-component reactions (isatoic anhydride, aldehydes, and amines) in water, achieving 89–95% yields at 80°C . Catalyst recyclability (up to 5 cycles without significant loss) and solvent choice (water or ethanol) are critical for optimizing yield and sustainability .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound and resolving structural ambiguities?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the dihydroquinazolinone ring and methyl/amino substituents via characteristic shifts (e.g., NH2 at δ 5.8–6.2 ppm) .
  • X-ray diffraction : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in single-crystal studies of related derivatives .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) . Discrepancies in spectral data should be cross-validated with computational methods (e.g., DFT) to rule out tautomeric forms .

Q. How can researchers design preliminary bioactivity screens for this compound?

Start with in vitro assays targeting common therapeutic pathways:

  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in macrophage models .
  • Antimicrobial : Use disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values . Derivatives with electron-withdrawing substituents often show enhanced activity .

Advanced Research Questions

Q. What strategies improve catalytic efficiency and recyclability in dihydroquinazolinone synthesis?

  • Nanocomposite catalysts : Magnetic EDTA-coated Cu-based catalysts achieve >90% yield and retain 85% efficiency after 6 cycles due to robust metal-support interactions .
  • Heterogeneous systems : Br3-TEDETA@Boehmite nanoparticles enable solvent-free reactions with 94% conversion and easy recovery via centrifugation .
  • Mechanochemical approaches : Solvent-free ball milling with Brønsted acids reduces reaction time to 30 minutes, ideal for scalability .

Q. How can contradictory data on reaction mechanisms be resolved?

Conflicting proposals (e.g., imine vs. hemiaminal intermediates) require:

  • Kinetic studies : Monitor intermediates via time-resolved NMR or HPLC .
  • Isotopic labeling : Use D2O to track proton transfer steps in aqueous syntheses .
  • Computational modeling : DFT calculations (e.g., Gaussian) can validate transition states and energetics . Evidence from IR and XRD of intermediates supports a cyclization pathway via imine formation .

Q. What methodologies optimize substituent diversity while maintaining bioactivity?

  • Multicomponent reactions (MCRs) : Combine isatoic anhydride, aldehydes, and amines with HAP NPs to introduce aryl, heteroaryl, or alkyl groups .
  • Post-functionalization : React the 2-amino group with electrophiles (e.g., acyl chlorides) to generate amide derivatives .
  • Structure-activity relationship (SAR) : Systematic substitution at C-3 (methyl) and C-2 (amino) reveals that bulky aryl groups enhance anticancer activity, while polar groups improve solubility .

Q. How do reaction solvents and catalysts influence the regioselectivity of dihydroquinazolinone derivatives?

  • Polar aprotic solvents (e.g., DMF) favor N-alkylation, while water promotes cyclization via hydrogen bonding .
  • Acidic catalysts (e.g., β-cyclodextrin-SO3H) stabilize zwitterionic intermediates, directing regioselectivity toward the 2,3-dihydroquinazolinone core .
  • Metal-free systems : Ascorbic acid in water avoids side reactions (e.g., oxidation to quinazolinones) .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures using HAP NPs , β-cyclodextrin-SO3H , or mechanochemical methods .
  • Analytical Data : Cross-reference NMR (δ 2.1–2.3 ppm for C-3 methyl) and XRD parameters (space group P21/c) .
  • Catalyst Characterization : Use SEM (morphology), XRD (crystallinity), and BET (surface area) for nanocomposites .

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